N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O2S2 and its molecular weight is 364.44. The purity is usually 95%.
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Scientific Research Applications
In the realm of agricultural science, a study highlighted the synthesis of sulfonamide derivatives, including triazolopyrimidinesulfonamide, to assess their herbicidal activities. The study utilized biophore models and the Apex-3D method to generate useful leads, identifying compounds with significant activity against a range of species, thereby suggesting potential agricultural applications (Ren et al., 2000).
Anticancer Applications
Further research has delved into the synthesis of heterobicyclic nitrogen systems bearing a triazine moiety, demonstrating significant anticancer activities. This includes the development of compounds with moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer, showcasing the potential of such chemical frameworks in medicinal chemistry and oncology (El-Gendy et al., 2003).
Antimicrobial Applications
The compound's structural analogy to sulfonamides extends its potential application to antimicrobial research. A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, which demonstrated high antibacterial activities, underscoring the compound's relevance in developing new antibacterial agents (Azab et al., 2013).
Anti-Asthmatic Activities
The compound's structural relatives, specifically ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, were synthesized and evaluated for their anti-asthmatic activities by inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. This research suggests potential therapeutic applications in respiratory diseases, including asthma (Kuwahara et al., 1997).
Herbicidal Activity
Moreover, the compound's structural motifs find utility in the development of herbicides, as evidenced by substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds showing excellent herbicidal activity on a broad spectrum of vegetation. This suggests the compound's structural framework can be instrumental in designing effective herbicides for agricultural use (Moran, 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, indicating that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-10-3-6-14(23-10)24(21,22)18(2)11-7-19(8-11)13-5-4-12-16-15-9-20(12)17-13/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXRRDGFUVACKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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